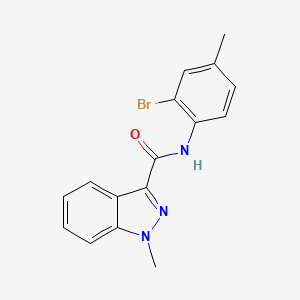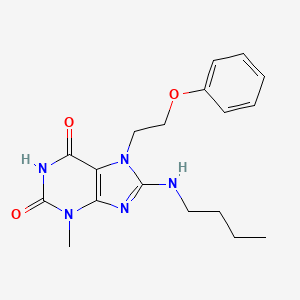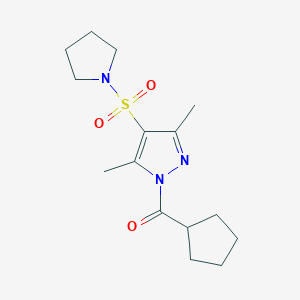
N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide (BMIC) is an organic compound that has been studied extensively in recent years. It is a member of the indazole family of compounds, which are known for their various biochemical and physiological effects. BMIC has been studied for its potential therapeutic applications, including its ability to act as an anti-inflammatory agent and its potential use in the treatment of certain types of cancer. In addition, BMIC has been studied for its ability to modulate the activity of certain enzymes and proteins, as well as its ability to act as a receptor agonist.
Scientific Research Applications
N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide has been studied for its potential therapeutic applications, including its ability to act as an anti-inflammatory agent and its potential use in the treatment of certain types of cancer. In addition, N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide has been studied for its ability to modulate the activity of certain enzymes and proteins, as well as its ability to act as a receptor agonist. N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide has also been studied for its potential use in the development of new drugs, as well as its potential use in the treatment of various neurological disorders.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide is not fully understood. However, it is believed that N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide binds to certain receptors in the body, which then activates certain pathways and enzymes, leading to the desired effects. In addition, N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide is believed to interact with certain proteins and enzymes, which can lead to changes in the activity of those proteins and enzymes.
Biochemical and Physiological Effects
N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide has been studied for its potential therapeutic applications, including its ability to act as an anti-inflammatory agent and its potential use in the treatment of certain types of cancer. In addition, N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide has been studied for its ability to modulate the activity of certain enzymes and proteins, as well as its ability to act as a receptor agonist. N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide has also been studied for its potential use in the development of new drugs, as well as its potential use in the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide in laboratory experiments include its relatively low cost, its ease of synthesis, and its ability to be used in a wide variety of experiments. The limitations of using N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide in laboratory experiments include its relatively short half-life, its potential to cause unwanted side effects, and its potential to interact with other compounds in unexpected ways.
Future Directions
For research involving N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide include further studies of its mechanism of action, its ability to modulate the activity of certain enzymes and proteins, its potential use in the development of new drugs, and its potential use in the treatment of various neurological disorders. In addition, further studies of N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide’s potential use in the treatment of certain types of cancer and its potential use as an anti-inflammatory agent are warranted. Finally, further studies of the potential side effects of N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide and its potential interactions with other compounds are needed in order to fully understand the safety and efficacy of this compound.
Synthesis Methods
N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide can be synthesized from the reaction of 2-bromo-4-methylphenyl isocyanate and 1-methyl-1H-indazole-3-carboxylic acid. This reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and the resulting product is purified by column chromatography. The synthesis of N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide has been optimized to produce a high yield of the desired product in a relatively short amount of time.
properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-1-methylindazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O/c1-10-7-8-13(12(17)9-10)18-16(21)15-11-5-3-4-6-14(11)20(2)19-15/h3-9H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYIANAUEIJTFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NN(C3=CC=CC=C32)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B6499781.png)


![2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B6499814.png)

![2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-ylsulfanyl}ethan-1-ol](/img/structure/B6499835.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6499839.png)
![2-{3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6499843.png)
![3-ethyl-8-[4-(trifluoromethyl)benzenesulfonyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6499850.png)
![2-cyclohexyl-3-[(furan-2-yl)methyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6499859.png)
![8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[2-(morpholin-4-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6499860.png)
![7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6499872.png)
![3-benzyl-2-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6499880.png)